4-Chloro-2-fluoro-5-methylphenylboronic acid

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2, MDL MFCD23379589) is a tri-substituted arylboronic acid bearing chlorine at the para position, fluorine at the ortho position, and a methyl group at the meta position relative to the boronic acid functionality. With a molecular formula of C₇H₇BClFO₂ and a molecular weight of 188.39 g·mol⁻¹, it belongs to the class of halogenated phenylboronic acids employed as Suzuki–Miyaura cross-coupling building blocks for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C7H7BClFO2
Molecular Weight 188.39 g/mol
CAS No. 325786-09-2
Cat. No. B1369582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5-methylphenylboronic acid
CAS325786-09-2
Molecular FormulaC7H7BClFO2
Molecular Weight188.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)Cl)C)(O)O
InChIInChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
InChIKeyJCYUEORYFOUSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2): Procurement-Grade Physicochemical and Structural Baseline


4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2, MDL MFCD23379589) is a tri-substituted arylboronic acid bearing chlorine at the para position, fluorine at the ortho position, and a methyl group at the meta position relative to the boronic acid functionality . With a molecular formula of C₇H₇BClFO₂ and a molecular weight of 188.39 g·mol⁻¹, it belongs to the class of halogenated phenylboronic acids employed as Suzuki–Miyaura cross-coupling building blocks for pharmaceutical and agrochemical intermediate synthesis . Its predicted ACD/LogP of 2.26, polar surface area of 40 Ų, and zero Rule-of-5 violations position it within favorable drug-like and agrochemical property space .

Why Generic Substitution Fails for 4-Chloro-2-fluoro-5-methylphenylboronic acid: Regression-Based Physicochemical Differentiation from Closest Analogs


Despite sharing the C₇H₇BClFO₂ molecular formula with several regioisomers, 4-chloro-2-fluoro-5-methylphenylboronic acid cannot be freely interchanged with its closest positional or substituent analogs. The specific 4-Cl / 2-F / 5-CH₃ arrangement produces a unique combination of lipophilicity (ACD/LogP 2.26), bioaccumulation potential (ACD/BCF 31.17), and predicted pKa (8.24) that differs measurably from both the des-chloro analog 2-fluoro-5-methylphenylboronic acid (LogP ~2.10, pKa 8.42) and the des-methyl analog 4-chloro-2-fluorophenylboronic acid (LogP 1.79, pKa 8.19) . These differences, while individually modest, are amplified in multi-parameter optimization during lead development: a ΔLogP of +0.47 corresponds to approximately three-fold higher octanol-water partitioning, which directly impacts membrane permeability, metabolic stability, and off-target promiscuity risk of downstream coupled products . Substitution of a regioisomer such as 3-chloro-2-fluoro-5-methylphenylboronic acid (CAS 352535-88-7) or 4-chloro-2-fluoro-3-methylphenylboronic acid (CAS 944128-92-1) alters the electronic environment at the boronic acid center and the steric profile of the coupling partner, introducing variability in Suzuki coupling yields and product selectivity that cannot be predicted a priori without experimental validation .

Quantitative Differentiation Evidence for 4-Chloro-2-fluoro-5-methylphenylboronic acid: Comparator-Anchored Property Data for Procurement Decisions


Lipophilicity Advantage: ACD/LogP 2.26 vs. 4-Chloro-2-fluorophenylboronic acid (LogP 1.79) — A +0.47 log-unit Increase Conferring ~3× Higher Octanol-Water Partitioning

The target compound exhibits an ACD/LogP of 2.26, compared with 1.79 for 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3), which lacks the 5-methyl substituent . The +0.47 log-unit difference translates to an approximately three-fold increase in octanol-water partition coefficient, as calculated from the relationship ΔlogP = log(P_target / P_comparator) . This incremental lipophilicity is attributable to the methyl group at position 5, which contributes a calculated Hansch π-value of approximately +0.5 for aromatic methyl substitution. The difference is substantial enough to alter the ADME profile of downstream biaryl products when the boronic acid fragment is incorporated into a larger scaffold.

Lipophilicity Drug-likeness Membrane permeability

Bioaccumulation Potential: ACD/BCF 31.17 vs. 4-Chloro-2-fluorophenylboronic acid (BCF 17.56) — A 1.8-Fold Difference in Predicted Bioconcentration Factor

The ACD/BCF (bioconcentration factor) at pH 5.5 for the target compound is predicted as 31.17, versus 17.56 for the des-methyl analog 4-chloro-2-fluorophenylboronic acid (CAS 160591-91-3) . This 1.8-fold higher BCF reflects the contribution of the 5-methyl group to increased lipophilicity and reduced aqueous solubility, as confirmed by the parallel water solubility estimate of ~116 mg/L for the target compound . For agrochemical intermediate applications, this differentiation is meaningful: coupled products derived from the target boronic acid are expected to exhibit systematically higher log Kow and BCF values than those from the des-methyl analog, which may be either desirable (for systemic herbicides requiring phloem mobility) or undesirable (for regulatory persistence criteria), depending on the target product profile.

Environmental fate Bioaccumulation Agrochemical design

Boronic Acid pKa Differentiation: pKa 8.24 vs. 2-Fluoro-5-methylphenylboronic acid (pKa 8.42) and 4-Chloro-2-fluorophenylboronic acid (pKa 8.19) — An Intermediate Acidity Profile Modulating Suzuki Coupling Reactivity

The predicted pKa of 4-chloro-2-fluoro-5-methylphenylboronic acid is 8.24±0.58, which lies between that of 2-fluoro-5-methylphenylboronic acid (pKa 8.42±0.58, lacking the electron-withdrawing para-Cl) and 4-chloro-2-fluorophenylboronic acid (pKa 8.19±0.58, lacking the electron-donating meta-CH₃) . The electron-withdrawing chlorine atom at the para position lowers the pKa relative to the des-chloro analog by approximately 0.18 units, while the electron-donating methyl group at the meta position partially offsets this effect. This intermediate acidity is mechanistically relevant: in Suzuki-Miyaura coupling, the boronic acid must be activated by base to form the reactive boronate species; a pKa shift of ~0.2 units can measurably alter the pH window for optimal transmetalation kinetics, particularly under aqueous or biphasic conditions where pH control is critical for minimizing protodeboronation side reactions .

Boronic acid acidity Suzuki-Miyaura coupling Transmetalation efficiency

Boiling Point Differentiation: 311.9 °C vs. 289.2 °C (4-Cl-2-F analog) and 291.4 °C (2-F-5-Me analog) — Higher Thermal Stability Reflecting Stronger Intermolecular Interactions

The predicted boiling point of the target compound at atmospheric pressure (760 mmHg) is 311.9±52.0 °C, which is 22.7 °C higher than 4-chloro-2-fluorophenylboronic acid (289.2±50.0 °C) and 20.5 °C higher than 2-fluoro-5-methylphenylboronic acid (291.4±50.0 °C) . This elevation reflects the combined effect of higher molecular weight (188.39 vs. 174.37 and 153.95 g·mol⁻¹, respectively) and the presence of all three substituents (Cl, F, CH₃) contributing to stronger van der Waals interactions and dipole-dipole forces. The higher boiling point translates to a lower vapor pressure (predicted 5.46×10⁻⁷ mmHg at 25 °C for the target) and thus reduced volatility during handling and storage, which is advantageous for laboratory safety and long-term stability .

Thermal stability Physical property Purification

Density and Molar Volume Differentiation: 1.35–1.40 g/cm³ vs. 2-Fluoro-5-methylphenylboronic acid (1.20 g/cm³) — ~17% Higher Density with Implications for Crystallinity and Solid-State Handling

The predicted density of 4-chloro-2-fluoro-5-methylphenylboronic acid is 1.35–1.40 g/cm³ (ChemicalBook: 1.35±0.1; ChemSpider: 1.4±0.1), compared with 1.20±0.1 g/cm³ for the des-chloro analog 2-fluoro-5-methylphenylboronic acid . This ~17% higher density is primarily attributable to the additional mass of the chlorine atom (35.45 Da) replacing hydrogen (1.01 Da) at the para position, combined with a relatively modest increase in molar volume (139.2 vs. ~128 cm³/mol estimated). The higher density correlates with a predicted melting point of ~119 °C (MPBPWIN v1.42), compared with the experimentally measured 77–82 °C for the des-chloro analog, suggesting stronger crystal lattice packing energy in the target compound . This difference directly impacts solid-state stability, hygroscopicity, and ease of accurate weighing during laboratory use.

Solid-state property Density Crystallinity

Patent-Backed Agrochemical Intermediate Lineage: Explicit Citation in EP1333029 A1 (Sumitomo Chemical Takeda Agro) and Connection to Protox-Inhibiting Herbicide Scaffolds

4-Chloro-2-fluoro-5-methylphenylboronic acid (CAS 325786-09-2) is explicitly cited as a synthetic intermediate in EP1333029 A1 (Sumitomo Chemical Takeda Agro Company, 2003), a patent covering pyrimidine derivatives with herbicidal activity . The 4-chloro-2-fluoro-5-methylphenyl substructure appears in multiple agrochemical lead series, including the protox-inhibiting herbicide candidate EK-5385 — N-[4-chloro-2-fluoro-5-{3-(2-fluorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl-methoxy}-phenyl]-3,4,5,6-tetrahydrophthalimide — as documented in protoporphyrinogen IX oxidase inhibition studies [1]. The boronic acid serves as the key building block for introducing the 4-chloro-2-fluoro-5-methylphenyl fragment via Suzuki-Miyaura coupling into diverse heterocyclic scaffolds. This established patent lineage provides procurement justification that is absent for many regioisomeric boronic acids lacking documented downstream application in intellectual property.

Agrochemical intermediate Herbicide Protox inhibitor

Optimal Procurement Scenarios for 4-Chloro-2-fluoro-5-methylphenylboronic acid: Evidence-Anchored Application Contexts


Agrochemical Lead Optimization: Protox-Inhibiting Herbicide Intermediate Synthesis via Suzuki-Miyaura Coupling

The target boronic acid is the preferred coupling partner for introducing the 4-chloro-2-fluoro-5-methylphenyl fragment into protox-inhibiting herbicide scaffolds. As evidenced by patent EP1333029 A1 and the EK-5385 herbicide candidate series, the specific 4-Cl/2-F/5-CH₃ substitution pattern is integral to achieving herbicidal potency at protoporphyrinogen IX oxidase . The intermediate LogP of 2.26 and pKa of 8.24 provide a balanced lipophilicity-acidity profile that is distinct from both the more lipophilic des-chloro analog and the less lipophilic des-methyl analog, potentially optimizing phloem mobility and target-site delivery in planta . Procurement of regioisomeric boronic acids (e.g., 3-chloro-2-fluoro-5-methyl or 4-chloro-2-fluoro-3-methyl variants) would alter the electronic and steric environment of the coupled product and is not supported by equivalent patent precedent.

Medicinal Chemistry Fragment-Based Lead Design: Physicochemical Property Tuning via Halogen-Methyl Balance

In fragment-based drug discovery programs targeting SGLT inhibitors or CRTH2 antagonists — both therapeutic areas where 4-chloro-2-fluoro-5-methylphenyl substructures appear in patent literature — this boronic acid enables systematic exploration of halogen-methyl substitution effects on target binding and ADME properties . The ACD/LogP of 2.26 positions the biaryl products derived from this boronic acid within the optimal lipophilicity range (LogP 1–4) for oral bioavailability . The chlorine atom at the para position serves not only as a pharmacophoric element but also as a synthetic handle for subsequent diversification via Buchwald-Hartwig amination or nucleophilic aromatic substitution, providing an orthogonal reactivity pathway not available from the des-chloro analog 2-fluoro-5-methylphenylboronic acid.

Suzuki-Miyaura Library Synthesis: Building Block with Verified Commercial Availability and Defined Physicochemical Specifications

For high-throughput parallel synthesis or DNA-encoded library construction, this boronic acid offers a well-characterized building block with documented purity specifications (≥95% from multiple vendors including AKSci, abcr, Leyan) and an MDL identifier (MFCD23379589) ensuring unambiguous compound tracking . The predicted boiling point of 311.9 °C and low vapor pressure minimize evaporative losses during automated liquid handling, while the predicted melting point of ~119 °C ensures solid-state stability under ambient storage conditions . The single freely rotatable bond (B–C aryl) and absence of Rule-of-5 violations make it compatible with standard medicinal chemistry workflows without introducing excessive conformational flexibility or physicochemical risk.

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